N-(1,1-dioxidotetrahydrothiophen-3-yl)-2-[(4-hydroxy-5,6,7,8-tetrahydroquinazolin-2-yl)sulfanyl]acetamide
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Overview
Description
N-(1,1-dioxo-1??-thiolan-3-yl)-2-[(4-oxo-5,6,7,8-tetrahydro-1H-quinazolin-2-yl)sulfanyl]acetamide is a complex organic compound that features a unique combination of functional groups
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of N-(1,1-dioxo-1??-thiolan-3-yl)-2-[(4-oxo-5,6,7,8-tetrahydro-1H-quinazolin-2-yl)sulfanyl]acetamide typically involves multi-step organic reactions. The starting materials often include thiolane derivatives and quinazolinone compounds. The key steps may involve:
Formation of the thiolane ring: This can be achieved through cyclization reactions involving sulfur-containing precursors.
Introduction of the quinazolinone moiety: This step may involve nucleophilic substitution reactions where the quinazolinone derivative is attached to the thiolane ring.
Final acetamide formation: The acetamide group is introduced through amidation reactions, often using acyl chlorides or anhydrides under controlled conditions.
Industrial Production Methods
Industrial production of this compound would likely involve optimization of the above synthetic routes to ensure high yield and purity. This may include the use of catalysts, high-pressure reactors, and continuous flow systems to enhance reaction efficiency and scalability.
Chemical Reactions Analysis
Types of Reactions
N-(1,1-dioxo-1??-thiolan-3-yl)-2-[(4-oxo-5,6,7,8-tetrahydro-1H-quinazolin-2-yl)sulfanyl]acetamide can undergo various chemical reactions, including:
Oxidation: The thiolane ring can be oxidized to form sulfoxides or sulfones.
Reduction: The quinazolinone moiety can be reduced to form tetrahydroquinazoline derivatives.
Substitution: The acetamide group can participate in nucleophilic substitution reactions, leading to the formation of various derivatives.
Common Reagents and Conditions
Oxidizing agents: Hydrogen peroxide, m-chloroperbenzoic acid (m-CPBA).
Reducing agents: Sodium borohydride (NaBH4), lithium aluminum hydride (LiAlH4).
Nucleophiles: Amines, alcohols, thiols.
Major Products
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation of the thiolane ring may yield sulfoxides or sulfones, while reduction of the quinazolinone moiety may produce tetrahydroquinazoline derivatives.
Scientific Research Applications
Chemistry
In chemistry, this compound can be used as a building block for the synthesis of more complex molecules. Its unique functional groups make it a versatile intermediate in organic synthesis.
Biology
In biological research, derivatives of this compound may exhibit interesting biological activities, such as antimicrobial or anticancer properties. Studies may focus on modifying the structure to enhance these activities.
Medicine
In medicinal chemistry, this compound could serve as a lead compound for the development of new drugs. Its potential pharmacological properties could be explored through structure-activity relationship (SAR) studies.
Industry
In the industrial sector, this compound may find applications in the development of new materials, such as polymers or coatings, due to its unique chemical properties.
Mechanism of Action
The mechanism of action of N-(1,1-dioxo-1??-thiolan-3-yl)-2-[(4-oxo-5,6,7,8-tetrahydro-1H-quinazolin-2-yl)sulfanyl]acetamide would depend on its specific application. For example, if it exhibits antimicrobial activity, it may target bacterial cell walls or enzymes. If it has anticancer properties, it may interfere with cellular signaling pathways or DNA replication.
Comparison with Similar Compounds
Similar Compounds
Thiolan-3-yl derivatives: Compounds with similar thiolane rings.
Quinazolinone derivatives: Compounds with the quinazolinone moiety.
Acetamide derivatives: Compounds with the acetamide functional group.
Uniqueness
What sets N-(1,1-dioxo-1??-thiolan-3-yl)-2-[(4-oxo-5,6,7,8-tetrahydro-1H-quinazolin-2-yl)sulfanyl]acetamide apart is the combination of these functional groups in a single molecule. This unique structure may confer distinct chemical and biological properties, making it a valuable compound for research and development.
Properties
Molecular Formula |
C14H19N3O4S2 |
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Molecular Weight |
357.5 g/mol |
IUPAC Name |
N-(1,1-dioxothiolan-3-yl)-2-[(4-oxo-5,6,7,8-tetrahydro-3H-quinazolin-2-yl)sulfanyl]acetamide |
InChI |
InChI=1S/C14H19N3O4S2/c18-12(15-9-5-6-23(20,21)8-9)7-22-14-16-11-4-2-1-3-10(11)13(19)17-14/h9H,1-8H2,(H,15,18)(H,16,17,19) |
InChI Key |
GDRVDTYZMBRPTM-UHFFFAOYSA-N |
Canonical SMILES |
C1CCC2=C(C1)C(=O)NC(=N2)SCC(=O)NC3CCS(=O)(=O)C3 |
Origin of Product |
United States |
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